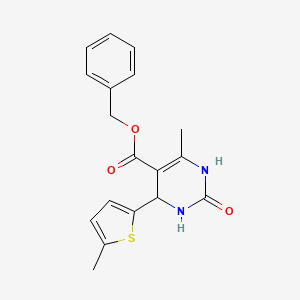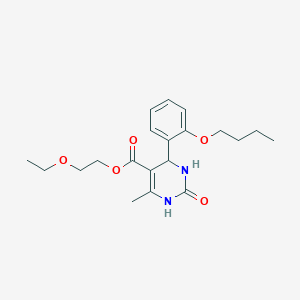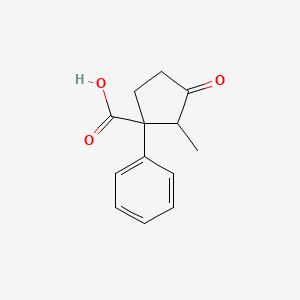![molecular formula C15H22ClNO B5234668 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine](/img/structure/B5234668.png)
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been studied for its various biochemical and physiological effects. In
作用机制
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine inhibits the FAAH enzyme by binding to its active site. This prevents the degradation of endocannabinoids, leading to increased levels of these molecules in the body. The increased levels of endocannabinoids can then activate cannabinoid receptors, leading to various physiological effects.
Biochemical and Physiological Effects
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been studied for its potential analgesic, anxiolytic, and anti-inflammatory effects. In preclinical studies, 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine has been shown to reduce pain sensitivity in animal models of neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine has been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
One of the advantages of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine is its specificity for FAAH inhibition. This allows for the selective modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the safety and efficacy of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine in humans.
未来方向
There are several future directions for the study of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine. One direction is the investigation of its potential therapeutic applications in various disease states, such as chronic pain, anxiety disorders, and inflammatory conditions. Another direction is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine in humans, which could lead to its potential use as a therapeutic agent in the future.
Conclusion
In conclusion, 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its specific inhibition of FAAH and subsequent modulation of endocannabinoid levels make it a promising candidate for the treatment of various disease states. Further studies are needed to determine its safety and efficacy in humans, as well as to develop more potent and selective FAAH inhibitors.
合成方法
The synthesis of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine involves the reaction of 2-chloro-6-methylphenol with 1-bromo-4-(pyrrolidin-1-yl)butane in the presence of a base. The resulting product is then purified to obtain 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have an inhibitory effect on the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, mood regulation, and appetite control. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have therapeutic effects.
属性
IUPAC Name |
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-13-7-6-8-14(16)15(13)18-12-5-4-11-17-9-2-3-10-17/h6-8H,2-5,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKZLQYMMKTCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5558106 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5234588.png)
![ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)
![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)

![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)

![N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5234628.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)


![N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5234664.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B5234673.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B5234687.png)